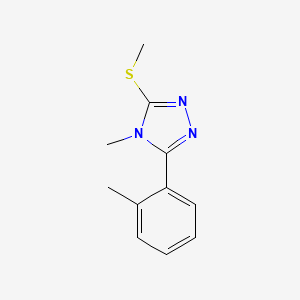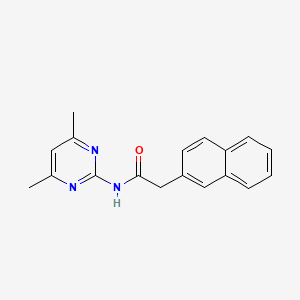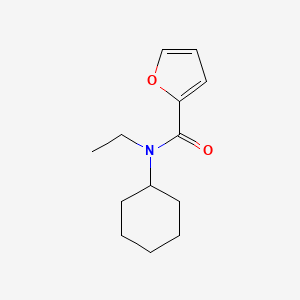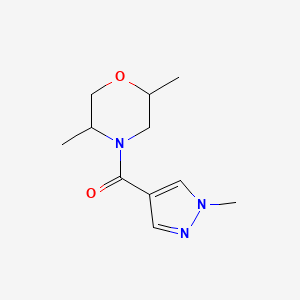
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole, also known as MMT, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. MMT is a member of the triazole family and has a molecular formula of C10H12N4S.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole is not fully understood. However, it has been suggested that 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole may exert its antifungal and antibacterial activities by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has also been shown to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects:
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has been shown to have minimal toxicity and has been used in in vivo studies without causing any adverse effects. 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has been shown to have antioxidant properties and has been shown to protect against oxidative stress-induced damage. In addition, 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole in lab experiments is its versatility. 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole can be easily synthesized and can be used in a variety of research areas, including medicinal chemistry, coordination chemistry, and biochemistry. However, one of the limitations of using 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole is its limited solubility in water. This can make it difficult to use in certain experiments.
Future Directions
For the use of 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole include the development of novel derivatives and the exploration of its potential therapeutic applications.
Synthesis Methods
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole can be synthesized by reacting 2-amino-4-methylthiazole with 2-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate. The product is then treated with sulfur to obtain 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole. The synthesis of 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has been extensively used in scientific research due to its unique properties. It has been shown to have antifungal, antibacterial, and antitumor activities. 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has also been used as a ligand in coordination chemistry and in the synthesis of metal complexes. In addition, 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has been used as a building block in the synthesis of novel triazole derivatives.
properties
IUPAC Name |
4-methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-6-4-5-7-9(8)10-12-13-11(15-3)14(10)2/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKGGUKXCGUENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)


